Uridine 5'-diphosphate choline ammonium salt
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Overview
Description
Uridine 5’-diphosphate choline ammonium salt is a chemical compound that plays a significant role in various biological processes. It is a derivative of uridine, a pyrimidine nucleoside, and choline, an essential nutrient. This compound is involved in the synthesis of phospholipids, which are crucial components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate choline ammonium salt typically involves the phosphorylation of uridine followed by the addition of choline. One common method is the reaction of uridine with phosphorylating agents to produce uridine 5’-monophosphate, which is then further phosphorylated to form uridine 5’-diphosphate. The final step involves the reaction of uridine 5’-diphosphate with choline under specific conditions to yield uridine 5’-diphosphate choline ammonium salt .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate choline ammonium salt often employs biocatalytic processes. For example, Saccharomyces cerevisiae can be used to produce uridine 5’-monophosphate from orotic acid, which is then converted to uridine 5’-diphosphate and subsequently reacted with choline .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphate choline ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate choline ammonium salt can yield uridine 5’-diphosphate choline oxide, while reduction can produce uridine 5’-diphosphate choline ammonium .
Scientific Research Applications
Uridine 5’-diphosphate choline ammonium salt has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: It plays a role in the synthesis of phospholipids, which are essential for cell membrane integrity and function.
Medicine: It is studied for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Uridine 5’-diphosphate choline ammonium salt exerts its effects through several molecular pathways. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. The compound acts as a substrate for enzymes such as choline kinase and phosphocholine cytidylyltransferase, which catalyze the formation of phosphatidylcholine. This process is crucial for maintaining cell membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate glucose: Involved in glycogen synthesis and other metabolic pathways.
Uridine 5’-diphosphate galactose: Plays a role in the synthesis of glycoproteins and glycolipids.
Uridine 5’-diphosphate glucuronic acid: Involved in detoxification processes and the synthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-diphosphate choline ammonium salt is unique due to its role in phospholipid synthesis, which is essential for cell membrane structure and function. Unlike other uridine derivatives, it specifically contributes to the formation of phosphatidylcholine, highlighting its importance in cellular processes .
Properties
Molecular Formula |
C14H28N3O13P2+ |
---|---|
Molecular Weight |
508.33 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1 |
InChI Key |
QXRGZHKAEBNXGI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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